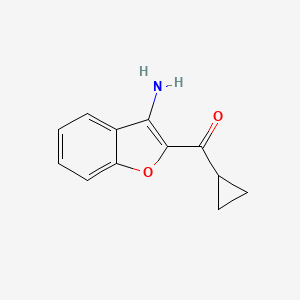

2-Cyclopropanecarbonyl-1-benzofuran-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclopropanecarbonyl-1-benzofuran-3-amine” is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.225. It is also known by its IUPAC name 1-benzofuran-2-yl (cyclopropyl)methanone . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “2-Cyclopropanecarbonyl-1-benzofuran-3-amine” is based on the benzofuran core, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains a cyclopropane ring attached via a carbonyl group .Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropanecarbonyl-1-benzofuran-3-amine” are not detailed in the available literature, benzofuran derivatives in general have been involved in a variety of chemical reactions . These include reactions with hypervalent iodine reagents, palladium-catalyzed reactions, and nickel-catalyzed intramolecular nucleophilic addition reactions .Physical And Chemical Properties Analysis

“2-Cyclopropanecarbonyl-1-benzofuran-3-amine” is a powder at room temperature . Its molecular weight is 201.225, and its IUPAC name is 1-benzofuran-2-yl (cyclopropyl)methanone .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines

Benzofuran-2-amine reacts with various dielectrophiles, including CF3-containing β-diketones and pentafluoro-benzaldehyde, leading to the formation of benzofuro[2,3-b]pyridine ring systems. A similar approach synthesizes 4-trifluoromethyl-α-carbolines starting from indole-2-amine (Iaroshenko et al., 2008).

Catalytic Functionalization of Hydrocarbons

Aminosulfonation of benzylic, saturated, and unsaturated hydrocarbons is catalyzed by iodine, using imido-iodinanes as aminating agents. This includes the first examples of 1,2-functionalization of unactivated C-H bonds using imido-iodinanes (Lamar & Nicholas, 2010).

Creation of Difunctionalized Benzofuran Derivatives

A palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides in water forms benzofuran-3-α-carbonyl aldehydes. These aldehydes are precursors for various 2,3-difunctionalized benzofuran derivatives (Hu et al., 2018).

Synthesis of Benzofuran and Benzothiophene Derivatives

Synthesis of 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines involves reactions with bromoethanone derivatives and hydrolysis processes to produce various N-activated compounds (Rádl et al., 2000).

Formation of Tetrahydro-Benzofuran and Indole Derivatives

Allenyl indium intermediates are added to chiral N-tert-butanesulfinyl imines to create homopropargylic amine derivatives. These are transformed into benzofuran and indole derivatives through Sonogashira coupling and intramolecular cyclization (Garcia-Munoz et al., 2016).

Chemical Properties and Reactions

Synthesis of Substituted Benzofurans

Propargyl amines undergo cyclization reactions to form dihydro-2-arylmethylidenebenzofurans, which can be rearranged to 2-substituted benzofuran derivatives (Wongsa et al., 2013).

Formation of Cyclopropane and Benzofuran Derivatives

Cyclopropane rings are introduced in benzofuran derivatives through ultraviolet irradiation of pyrazolines. This process results in various rearranged products with potential applications in organic synthesis (Brown et al., 1982).

Catalyzed Formation of Cyclopentanones

An asymmetric multicatalytic reaction between 1,3-dicarbonyls and alpha, beta-unsaturated aldehydes, using secondary amine and N-heterocyclic carbene catalysts, forms functionalized cyclopentanones. This illustrates the potential for novel organocatalytic activation of cyclopropanes (Lathrop & Rovis, 2009).

Activation of Cyclopropenes in Ring-Opening Reactions

Transition metal-catalyzed ring-opening reactions of cyclopropenes, involving metal complexes of vinyl carbenes, enable various transformations in organic synthesis, including intramolecular cyclopropanation and C-H insertion (Archambeau et al., 2015).

Construction of Substituted 2-Aminophenols

A three-component reaction involving cyclopropanecarboxylate, alkyne diester, and amine leads to substituted 2-aminophenols through a formal [3 + 3] cycloaddition. This process can yield phenoxazines and benzoxazole derivatives (Yang et al., 2018).

Orientations Futures

Benzofuran derivatives, including “2-Cyclopropanecarbonyl-1-benzofuran-3-amine”, have potential applications in various fields due to their wide range of biological activities . Future research may focus on further exploring these activities, developing new synthesis methods, and investigating potential applications in scientific research and industry .

Mécanisme D'action

Target of Action

The primary targets of 2-Cyclopropanecarbonyl-1-benzofuran-3-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopropanecarbonyl-1-benzofuran-3-amine . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets2-Cyclopropanecarbonyl-1-benzofuran-3-amine

Propriétés

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-10-8-3-1-2-4-9(8)15-12(10)11(14)7-5-6-7/h1-4,7H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFPCCGHRUJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropanecarbonyl-1-benzofuran-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2569638.png)

![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569646.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2569653.png)

![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)

![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)